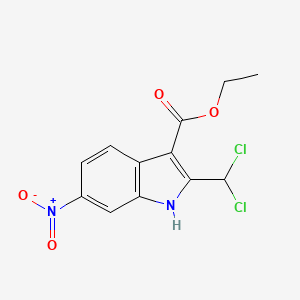![molecular formula C16H20N2O B6121596 [1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
[1-(4-quinolinylmethyl)-2-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-quinolinylmethyl)-2-piperidinyl]methanol, also known as QM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. QM is a derivative of quinine and piperidine, two compounds that have been extensively studied for their medicinal properties. QM has been found to have several unique properties that make it a promising candidate for research in various fields.
Mécanisme D'action
The mechanism of action of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol is not fully understood. However, it is believed that [1-(4-quinolinylmethyl)-2-piperidinyl]methanol acts on the central nervous system by binding to specific receptors in the brain. The binding of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol to these receptors results in the modulation of neurotransmitter release, leading to the analgesic effect observed.
Biochemical and Physiological Effects:
[1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been found to have several biochemical and physiological effects. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been shown to reduce inflammation and oxidative stress, making it a promising candidate for the treatment of inflammatory diseases. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has also been found to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-quinolinylmethyl)-2-piperidinyl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol is also relatively inexpensive, making it a cost-effective option for research. However, [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has some limitations for lab experiments. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol is a highly potent compound, and its effects can be difficult to measure accurately. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol also has a short half-life, making it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on [1-(4-quinolinylmethyl)-2-piperidinyl]methanol. One area of research is the development of new pain medications based on [1-(4-quinolinylmethyl)-2-piperidinyl]methanol. Another area of research is the potential use of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol in the treatment of neurodegenerative diseases. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has also been found to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. Further research is needed to fully understand the potential applications of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol in various areas of scientific research.
Conclusion:
In conclusion, [1-(4-quinolinylmethyl)-2-piperidinyl]methanol is a promising compound that has gained attention in the field of scientific research due to its potential applications in various areas. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been extensively studied for its potential applications in the field of neuroscience and has been found to have a potent analgesic effect. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol also has several biochemical and physiological effects, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential applications of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol in various areas of scientific research.
Méthodes De Synthèse
The synthesis of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol involves the reaction of quinine with formaldehyde and piperidine. The reaction takes place under controlled conditions and yields [1-(4-quinolinylmethyl)-2-piperidinyl]methanol as a white crystalline solid. The synthesis of [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been optimized over the years, and several methods have been developed to obtain high yields of the compound.
Applications De Recherche Scientifique
[1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of neuroscience, where [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been found to have a significant effect on the central nervous system. [1-(4-quinolinylmethyl)-2-piperidinyl]methanol has been shown to have a potent analgesic effect, making it a promising candidate for the development of new pain medications.
Propriétés
IUPAC Name |
[1-(quinolin-4-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-12-14-5-3-4-10-18(14)11-13-8-9-17-16-7-2-1-6-15(13)16/h1-2,6-9,14,19H,3-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRUHBAGSMUSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Quinolin-4-ylmethyl)piperidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)


![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)
![N-(4-chlorobenzyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6121573.png)

![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)
![N-[(1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6121586.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)